![molecular formula C16H11BrClF3N2 B3042623 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide CAS No. 648427-33-2](/img/structure/B3042623.png)
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide
Overview
Description
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide is a chemical compound that features a unique structure combining a pyridine ring substituted with chlorine and trifluoromethyl groups, and an isoquinolinium moiety
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif have been used in the pharmaceutical industry
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
Tfmp derivatives have been used in both the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
Tfmp derivatives have been used in the development of various pharmaceutical and agrochemical products, suggesting they can have significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound’s stability under various conditions would be an important consideration in its use and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and isoquinoline.
Reaction Conditions: The pyridine derivative is first functionalized to introduce a reactive group, such as a bromomethyl group, through halogenation and subsequent substitution reactions.
Coupling Reaction: The functionalized pyridine is then coupled with isoquinoline under conditions that promote the formation of the isoquinolinium salt. This step often involves the use of a strong base and a suitable solvent to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The isoquinolinium moiety can engage in coupling reactions with other aromatic compounds, expanding the structural diversity of the resulting products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical choices.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its electronic properties can be exploited in the design of novel materials for electronic and photonic applications.
Biological Studies: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex chemical entities used in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its use in agrochemicals and pharmaceuticals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another derivative with similar structural features, used as an intermediate in the synthesis of various chemical products.
Fluazifop-butyl: A herbicide containing a trifluoromethylpyridine moiety, highlighting the versatility of this structural motif.
Uniqueness
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide stands out due to the combination of the isoquinolinium and trifluoromethylpyridine moieties, which confer unique electronic and steric properties
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]isoquinolin-2-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N2.BrH/c17-14-7-13(16(18,19)20)8-21-15(14)10-22-6-5-11-3-1-2-4-12(11)9-22;/h1-9H,10H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDMWDQKGIFYDI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC3=C(C=C(C=N3)C(F)(F)F)Cl.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042544.png)
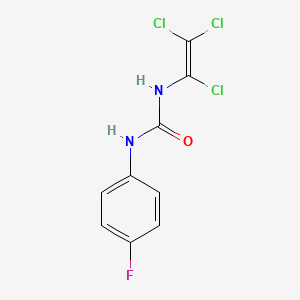
![3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide](/img/structure/B3042549.png)
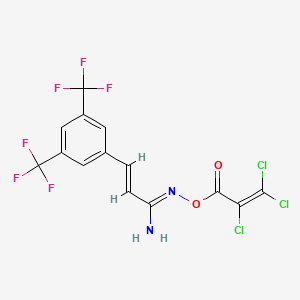
![O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide](/img/structure/B3042552.png)
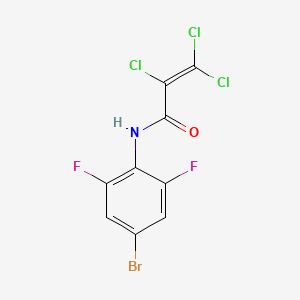
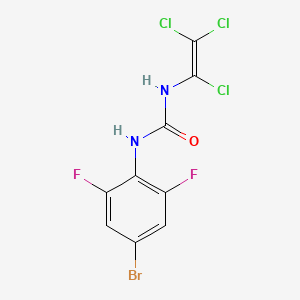
![3-bromo-N-[(2-chloro-6-fluorophenyl)methyl]propanamide](/img/structure/B3042555.png)
![N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide](/img/structure/B3042556.png)
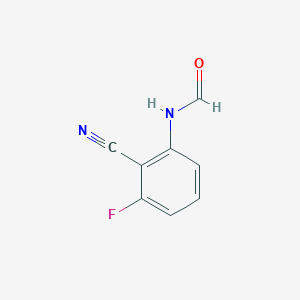
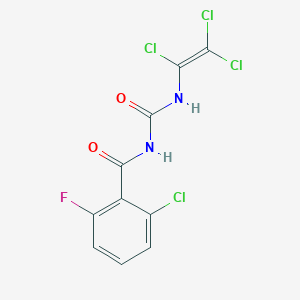
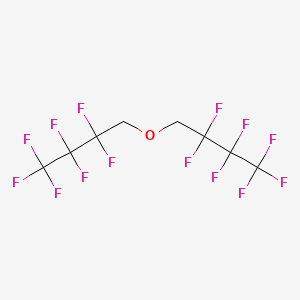

![3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide](/img/structure/B3042563.png)
